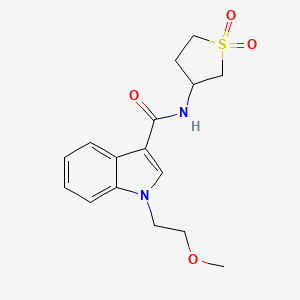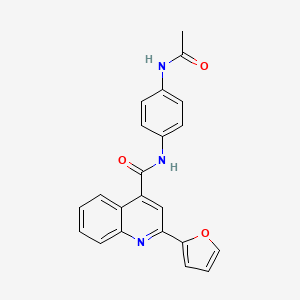![molecular formula C22H28N4O2S2 B11141992 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11141992.png)
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula
C23H28N4O3S2
, belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. It features a thiazolidine ring and a dipropylamino group, making it structurally intriguing. Researchers have explored its properties due to its potential applications in various fields.Preparation Methods
Synthetic Routes::
Thiazolidine Ring Formation: The synthesis typically begins with the formation of the thiazolidine ring. This can be achieved by reacting an appropriate thioamide with an α,β-unsaturated ketone or aldehyde.
Dipropylamino Group Introduction: The dipropylamino group is introduced through nucleophilic substitution or reductive amination using suitable precursors.
Pyrido[1,2-a]pyrimidin-4-one Formation: The final step involves cyclization to form the pyrido[1,2-a]pyrimidin-4-one scaffold.
Industrial Production:: Industrial-scale production methods are not widely documented due to the compound’s rarity and uniqueness.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the thiazolidine sulfur to form sulfoxides or sulfones.
Reduction: Reduction of the ketone group could yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine carbon or the dipropylamino nitrogen.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or amines.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol analogs.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Researchers have explored this compound’s potential in:
Medicine: Investigating its pharmacological properties, including potential antitumor or antimicrobial effects.
Chemistry: As a building block for novel heterocyclic compounds.
Industry: Rare and unique chemicals collection for early discovery research.
Mechanism of Action
The compound’s precise mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related pyrido[1,2-a]pyrimidin-4-ones:
- Compound A:
- Linear Formula:
C23H29N5O2S2
- CAS Number: 378773-80-9
- Linear Formula:
C25H26N4O3S2
- CAS Number: 608121-85-3
These compounds share structural motifs but differ in substituents and functional groups.
Properties
Molecular Formula |
C22H28N4O2S2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O2S2/c1-4-7-13-26-21(28)17(30-22(26)29)15-16-19(24(11-5-2)12-6-3)23-18-10-8-9-14-25(18)20(16)27/h8-10,14-15H,4-7,11-13H2,1-3H3/b17-15- |
InChI Key |
DKFZRSRQVNWBNZ-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N(CCC)CCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N(CCC)CCC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B11141917.png)
methanone](/img/structure/B11141924.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11141937.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11141940.png)
![N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B11141951.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11141960.png)

![3-[(trans-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11141962.png)
![2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141971.png)
![ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11141976.png)
![4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(4-morpholinophenyl)butanamide](/img/structure/B11141983.png)
![2-{(E)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11141984.png)
